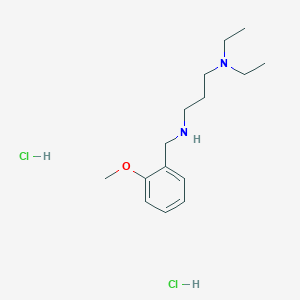
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride is a chemical compound that is commonly used in scientific research. It is also known as MPD or Midazolam-Promethazine-Dextromethorphan. This compound has gained popularity in recent years due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride is not fully understood. However, it is believed to act as a central nervous system depressant and anesthetic. It may also interact with certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA), to produce its effects.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to produce sedative and hypnotic effects, as well as anticonvulsant and muscle relaxant effects. It may also have analgesic properties and can reduce anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride in lab experiments is its ability to produce consistent and predictable results. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it may have different effects in different animal models, and its effects may be influenced by other factors such as age, sex, and genetics.
Orientations Futures
There are many potential future directions for research involving N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride. Some possible areas of investigation include its potential use as an anesthetic or sedative in clinical settings, its effects on different neurotransmitter systems, and its potential use in the treatment of drug addiction and withdrawal. Additionally, further studies may be needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride involves the reaction of 2-methoxybenzyl chloride with N,N-diethylethylenediamine in the presence of a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Applications De Recherche Scientifique
N,N-diethyl-N'-(2-methoxybenzyl)-1,3-propanediamine dihydrochloride has been used in various scientific research studies. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and toxicology. This compound has been used in studies to investigate the effects of drugs on the central nervous system, as well as the mechanisms of drug addiction and withdrawal.
Propriétés
IUPAC Name |
N',N'-diethyl-N-[(2-methoxyphenyl)methyl]propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.2ClH/c1-4-17(5-2)12-8-11-16-13-14-9-6-7-10-15(14)18-3;;/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMDEJXCJQSBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCC1=CC=CC=C1OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)
![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)


![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)

![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)

